molecular formula C14H17BrClN3 B1382750 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride CAS No. 1333256-43-1

6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride

Cat. No.: B1382750
CAS No.: 1333256-43-1
M. Wt: 342.66 g/mol
InChI Key: DDECCUBVQULTGG-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is a chemical compound with the molecular formula C14H17BrClN3. It is a quinoline derivative that incorporates a piperazine moiety, making it a compound of interest in various scientific fields due to its potential biological activities .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a quinoline core with a piperazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific fields .

Properties

IUPAC Name

6-bromo-2-methyl-4-piperazin-1-ylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3.ClH/c1-10-8-14(18-6-4-16-5-7-18)12-9-11(15)2-3-13(12)17-10;/h2-3,8-9,16H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDECCUBVQULTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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